2-(Thiophen-2-yl)imidazo[1,2-a]pyridine
Overview
Description
2-(Thiophen-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a thiophene ring attached at the second position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminopyridine with thiophene-2-carbaldehyde under acidic conditions. This reaction typically proceeds via a condensation mechanism, followed by cyclization to form the imidazo[1,2-a]pyridine core.
Another approach involves the use of multicomponent reactions, where 2-aminopyridine, thiophene-2-carbaldehyde, and an appropriate catalyst are combined in a one-pot reaction to yield the desired product. This method is advantageous due to its simplicity and high efficiency.
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups at specific positions on the ring system.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups on the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the thiophene or imidazo[1,2-a]pyridine rings are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
2-(Thiophen-2-yl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory agents.
Medicine: It is investigated for its potential as a drug candidate due to its pharmacological properties.
Industry: The compound is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with G-protein-coupled receptors, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the thiophene ring.
2-(Furan-2-yl)imidazo[1,2-a]pyridine: A similar compound with a furan ring instead of a thiophene ring.
2-(Pyridin-2-yl)imidazo[1,2-a]pyridine: A compound with a pyridine ring instead of a thiophene ring.
Uniqueness
2-(Thiophen-2-yl)imidazo[1,2-a]pyridine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties to the molecule. This uniqueness can influence its reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-thiophen-2-ylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-2-6-13-8-9(12-11(13)5-1)10-4-3-7-14-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZILEJRCRXMSNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385209 | |
Record name | 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4045-03-8 | |
Record name | 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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